N,N'-[(Methylazanediyl)di(ethane-2,1-diyl)]bis(N-methylundec-10-enamide)
Description
N,N’-[(Methylazanediyl)di(ethane-2,1-diyl)]bis(N-methylundec-10-enamide) is a chemical compound known for its unique structure and potential applications in various fields. This compound features a bis-amide structure, which is often associated with significant biological and chemical properties.
Properties
CAS No. |
61797-48-6 |
|---|---|
Molecular Formula |
C29H55N3O2 |
Molecular Weight |
477.8 g/mol |
IUPAC Name |
N-methyl-N-[2-[methyl-[2-[methyl(undec-10-enoyl)amino]ethyl]amino]ethyl]undec-10-enamide |
InChI |
InChI=1S/C29H55N3O2/c1-6-8-10-12-14-16-18-20-22-28(33)31(4)26-24-30(3)25-27-32(5)29(34)23-21-19-17-15-13-11-9-7-2/h6-7H,1-2,8-27H2,3-5H3 |
InChI Key |
XRRZBKWUZGDWHR-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN(C)C(=O)CCCCCCCCC=C)CCN(C)C(=O)CCCCCCCCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(Methylazanediyl)di(ethane-2,1-diyl)]bis(N-methylundec-10-enamide) typically involves the reaction of N-methylundec-10-enamide with a diamine such as N,N’-dimethylethylenediamine. The reaction is usually carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the bis-amide linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-[(Methylazanediyl)di(ethane-2,1-diyl)]bis(N-methylundec-10-enamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of catalysts like palladium or nickel.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
N,N’-[(Methylazanediyl)di(ethane-2,1-diyl)]bis(N-methylundec-10-enamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,N’-[(Methylazanediyl)di(ethane-2,1-diyl)]bis(N-methylundec-10-enamide) exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N,N’-(ethane-1,2-diyl)bis(benzamides): Known for their biological activity and potential therapeutic applications.
N,N’-(azanediylbis(ethane-2,1-diyl))bis(2-aminobenzamide): Used in the synthesis of metal complexes with potential anticancer properties.
Uniqueness
N,N’-[(Methylazanediyl)di(ethane-2,1-diyl)]bis(N-methylundec-10-enamide) stands out due to its specific structure, which imparts unique chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
